An In-Depth Technical Guide to the Forsterite-Fayalite Solid Solution Series
An In-Depth Technical Guide to the Forsterite-Fayalite Solid Solution Series
For Researchers, Scientists, and Material Development Professionals
Introduction
The forsterite-fayalite solid solution series is a fundamental system in mineralogy and materials science, representing the olivine (B12688019) group of minerals. This series is defined by the complete solid solution between the magnesium end-member, forsterite (Mg₂SiO₄), and the iron end-member, fayalite (Fe₂SiO₄).[1][2][3] The general chemical formula for this series is (Mg,Fe)₂SiO₄.[4] Compositions within the series are typically expressed in terms of the mole percent of forsterite (Fo) or fayalite (Fa), for instance, Fo₇₀Fa₃₀ indicates a composition with 70% forsterite and 30% fayalite.[2] This series is of significant interest due to its prevalence in the Earth's upper mantle and its occurrence in a variety of igneous and metamorphic rocks, as well as in meteorites.[1][5] The physical and chemical properties of olivine minerals within this series vary systematically with the ratio of magnesium to iron, making it a model system for studying the effects of cation substitution on crystal structure and material properties.
Crystallography and Crystal Structure
Minerals of the forsterite-fayalite series crystallize in the orthorhombic crystal system with the space group Pbnm.[1][3] The crystal structure is based on isolated silica (B1680970) tetrahedra (SiO₄) linked by divalent cations (Mg²⁺ and Fe²⁺) in two distinct octahedral sites, M1 and M2.[6] The substitution of the smaller Mg²⁺ ion for the larger Fe²⁺ ion results in a predictable and continuous variation in the unit cell parameters across the solid solution series.
Figure 1: Diagram of the Forsterite-Fayalite solid solution series.
Data Presentation: Crystallographic and Physical Properties
The following table summarizes the key crystallographic and physical properties of the forsterite and fayalite end-members. The properties of intermediate members of the solid solution series generally fall between these end-member values and vary in a near-linear fashion with composition.
| Property | Forsterite (Fo₁₀₀) | Fayalite (Fa₁₀₀) |
| Chemical Formula | Mg₂SiO₄ | Fe₂SiO₄ |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | Pbnm | Pbnm |
| Unit Cell Parameters | a = 4.75 Å, b = 10.20 Å, c = 5.98 Å[1] | a = 4.82 Å, b = 10.48 Å, c = 6.09 Å[3] |
| Density (g/cm³) | 3.2 - 4.5[4] | 3.2 - 4.5[4] |
| Mohs Hardness | 6.5 - 7.0[4] | 6.5 - 7.0[3] |
| Melting Point (°C) | 1890[1] | ~1205 |
| Refractive Indices | nα = 1.636 - 1.730, nβ = 1.650 - 1.739, nγ = 1.669 - 1.772[1] | nα = 1.731 - 1.824, nβ = 1.760 - 1.864, nγ = 1.773 - 1.875[3] |
| Color | Colorless, green, yellow, yellow-green, white[1] | Greenish yellow, yellow-brown, brown[3] |
Thermodynamic Properties and Phase Diagram
The thermodynamic properties of the forsterite-fayalite series are well-characterized, with a complete solid solution at high temperatures. The phase diagram for this binary system at atmospheric pressure shows a distinct liquidus and solidus, indicating that upon cooling from a melt, the composition of the crystallizing olivine is more magnesium-rich than the melt from which it forms. Conversely, upon heating, the initial melt is more iron-rich than the solid olivine.
Figure 2: Relationship between composition and temperature in the forsterite-fayalite system.
Experimental Protocols
The synthesis and characterization of forsterite-fayalite solid solutions are crucial for experimental studies. The following are generalized protocols for common experimental techniques.
Sol-Gel Synthesis of Forsterite-Fayalite Olivine
The sol-gel method is a versatile technique for producing fine-grained, homogenous olivine powders at relatively low temperatures.
Methodology:
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Precursor Preparation: Appropriate amounts of magnesium and iron precursors (e.g., magnesium ethoxide and iron(II) chloride) are dissolved in a suitable solvent, such as ethanol (B145695). A silicon alkoxide, typically tetraethyl orthosilicate (B98303) (TEOS), is used as the silica source.
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Hydrolysis and Gelation: The precursor solution is hydrolyzed by the controlled addition of water, often with a catalyst, leading to the formation of a sol. With time and gentle heating, the sol undergoes polycondensation to form a wet gel.
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Drying: The wet gel is dried to remove the solvent and byproducts. This can be done through conventional heating or supercritical drying to produce an aerogel.
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Calcination: The dried gel is calcined in a controlled atmosphere. For iron-bearing compositions, a reducing atmosphere (e.g., a CO-CO₂ gas mixture) is necessary to maintain iron in the Fe²⁺ state and prevent the formation of iron oxides.[3] The calcination temperature and duration are optimized to achieve complete crystallization of the desired olivine phase.
Solid-State Synthesis
Solid-state synthesis involves the direct reaction of solid precursors at high temperatures.
Methodology:
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Precursor Mixing: Stoichiometric amounts of high-purity oxide or carbonate precursors (e.g., MgO, Fe₂O₃, and SiO₂) are intimately mixed. This is often done by grinding in an agate mortar with a solvent like ethanol to ensure homogeneity.
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Pelletizing: The mixed powder is pressed into pellets to ensure good contact between the reactant particles.
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Sintering: The pellets are sintered in a high-temperature furnace. For iron-bearing compositions, a controlled atmosphere is required to maintain the desired oxygen fugacity. The sintering temperature is typically just below the solidus temperature of the target composition to promote reaction without melting.[1] Multiple grinding and sintering steps may be necessary to achieve a single-phase product.
Electron Probe Microanalysis (EPMA) for Compositional Analysis
EPMA is a widely used technique for obtaining quantitative chemical compositions of minerals at the micrometer scale.
Methodology:
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Sample Preparation: The olivine sample (e.g., a sintered pellet or a natural crystal) is mounted in an epoxy resin, polished to a mirror finish (typically with a final polish using 1-micron diamond paste), and coated with a thin layer of carbon to ensure electrical conductivity.
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Instrument Calibration: The EPMA instrument is calibrated using well-characterized standards of known composition for the elements of interest (Mg, Fe, Si, and any minor elements).
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Data Acquisition: The electron beam is focused on the sample surface, causing the emission of characteristic X-rays. The wavelengths and intensities of these X-rays are measured by wavelength-dispersive spectrometers (WDS).
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Data Correction: The raw X-ray intensity data is corrected for matrix effects (ZAF correction: atomic number, absorption, and fluorescence) to yield accurate elemental concentrations.
X-ray Diffraction (XRD) for Phase Identification and Compositional Estimation
XRD is a fundamental technique for identifying the crystalline phases present in a sample and can also be used to estimate the composition of solid solutions.
Methodology:
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Sample Preparation: A small amount of the olivine sample is finely ground to a powder to ensure random orientation of the crystallites. The powder is then mounted on a sample holder.
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Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are detected as a function of the diffraction angle (2θ).
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Phase Identification: The resulting diffraction pattern is compared to a database of known mineral structures (e.g., the ICDD database) to identify the crystalline phases present.
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Compositional Estimation: For a solid solution series like forsterite-fayalite, the positions of the diffraction peaks shift systematically with composition due to the change in unit cell parameters. By precisely measuring the positions of specific peaks (e.g., the (130) reflection), the composition can be estimated by comparing the peak positions to a pre-established calibration curve.
Figure 3: Experimental workflow for the synthesis and characterization of forsterite-fayalite olivine.
Concluding Remarks
The forsterite-fayalite solid solution series serves as an exemplary system for understanding the principles of solid solution and the influence of chemical composition on the properties of crystalline materials. The systematic variation in its crystallographic, thermodynamic, and physical properties with the Mg/Fe ratio makes it a valuable subject of study for researchers in geology, materials science, and planetary science. The well-established experimental protocols for its synthesis and characterization allow for the production of tailored compositions for a wide range of research applications. While the primary relevance of this mineral series lies within the earth and material sciences, the principles of solid solution and property tuning through ionic substitution are fundamental concepts that extend to various fields of materials development.
